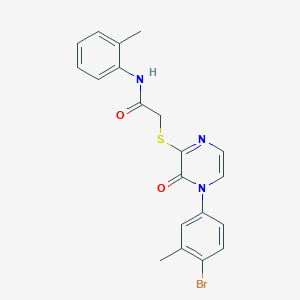
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a multifaceted chemical known for its significant applications across chemistry, biology, medicine, and industry. Its complex structure implies its broad utility and potential in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves a multistep process. Each step requires precise conditions to ensure the correct formation of the desired compound. One common route starts with the formation of the pyrimidine core, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. Subsequent steps include the coupling of the ethyl group and the final attachment of the tetrahydronaphthalene-2-sulfonamide moiety under controlled conditions.
Industrial Production Methods
In an industrial setting, the large-scale production of this compound necessitates optimization of the synthetic route to enhance yield and purity. This often involves the use of high-pressure reactors and automated purification systems. The reaction conditions are carefully monitored and controlled, including temperature, pressure, and pH, to ensure consistency and quality in production.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions such as oxidation, reduction, and substitution. The specific nature of these reactions depends on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically conducted under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used, usually under anhydrous conditions.
Substitution: This compound can participate in nucleophilic substitution reactions using reagents such as alkyl halides and nucleophiles like amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions vary. Oxidation may yield compounds with additional oxygen-containing functional groups, reduction typically results in compounds with fewer oxygen atoms, and substitution reactions generate derivatives with new substituents in place of the original groups.
科学研究应用
Chemistry
In chemistry, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating novel compounds for various chemical applications.
Biology
Biologically, this compound has been explored for its potential as an enzyme inhibitor. Its interaction with biological targets can modulate enzyme activity, making it a candidate for studying biochemical pathways and developing new biological assays.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Due to its ability to interact with specific molecular targets, it is studied for its efficacy in treating certain diseases or conditions. This includes research into its use as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound finds application in the development of specialized materials and chemicals. Its stability and reactivity profile make it suitable for producing materials with specific desired properties.
作用机制
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its binding to specific molecular targets. These targets could be enzymes or receptors involved in various biochemical pathways. The binding interaction typically results in the inhibition or modulation of the target's activity, thereby exerting its biological effect.
相似化合物的比较
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is compared with other sulfonamide compounds. Similar compounds include:
Sulfanilamide: An older sulfonamide antibiotic, widely known for its use in treating bacterial infections.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
属性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19-12-18(15-5-6-15)20-13-22(19)10-9-21-26(24,25)17-8-7-14-3-1-2-4-16(14)11-17/h7-8,11-13,15,21H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBCPTUQPRVVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
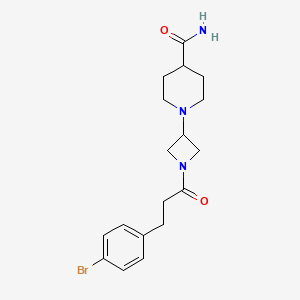
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)
![3-benzyl-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2626937.png)
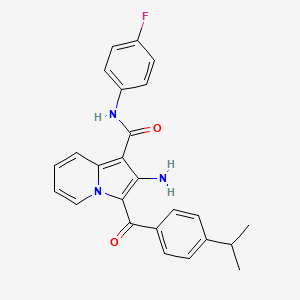
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide](/img/structure/B2626941.png)
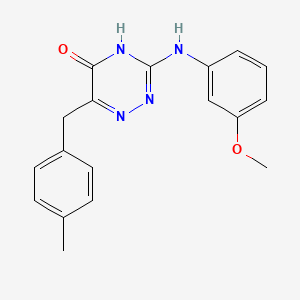
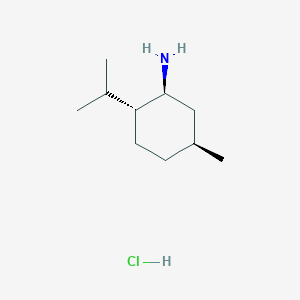

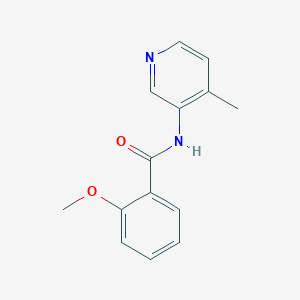
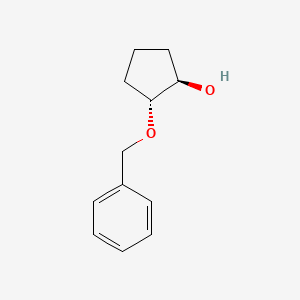
![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
